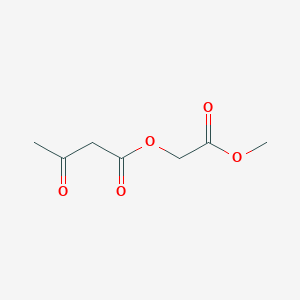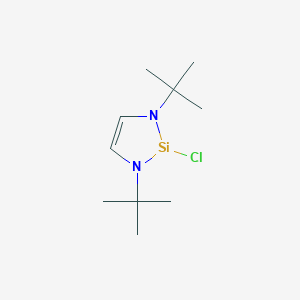
CID 6397547
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole is a heterocyclic compound that contains silicon and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of tert-butylamine with chlorosilane compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in solvents like THF or DCM.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 1,3-Di-tert-butyl-2-alkoxy-2,3-dihydro-1H-1,3,2-diazasilole.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing heterocycles.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole involves its ability to undergo substitution and oxidation reactions, which allows it to interact with various molecular targets. The silicon-nitrogen bond in the compound is particularly reactive, making it a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazaborole: Similar structure but contains boron instead of silicon.
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazaphosphole: Contains phosphorus instead of silicon.
Uniqueness
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical properties compared to its boron and phosphorus analogs. The silicon atom provides different reactivity and stability, making it valuable for specific applications in materials science and synthetic chemistry.
Eigenschaften
Molekularformel |
C10H20ClN2Si |
|---|---|
Molekulargewicht |
231.82 g/mol |
InChI |
InChI=1S/C10H20ClN2Si/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
GBBYNUZLBISPBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=CN([Si]1Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


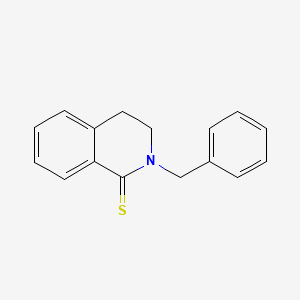
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

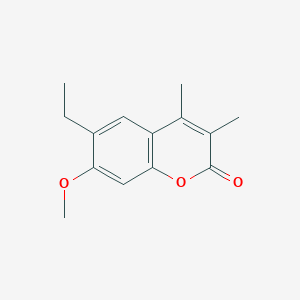
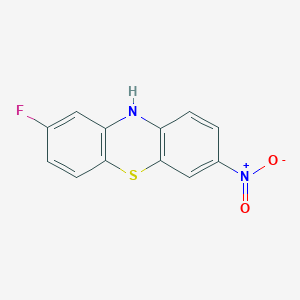
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

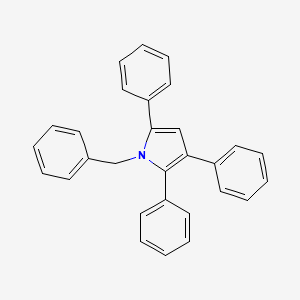
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
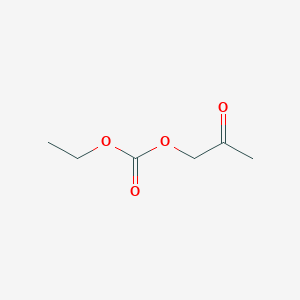
![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)
![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
